molecular formula C25H22FNO4 B13397001 3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid

3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid

Cat. No.: B13397001
M. Wt: 419.4 g/mol
InChI Key: YOJPXOLPAHAPAQ-UHFFFAOYSA-N
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Description

This compound is a β-lactam (azetidin-2-one) derivative featuring a propanoic acid moiety. Its structure includes a 4-fluorophenyl group at position 1 of the azetidinone ring and a 4-phenylmethoxyphenyl group at position 4 (Figure 1). The ketone group (oxidanylidene) at position 2 and the carboxylic acid at the propanoic acid chain contribute to its hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-19-8-10-20(11-9-19)27-24(22(25(27)30)14-15-23(28)29)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJPXOLPAHAPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidinone Ring: This can be achieved through a involving a ketene and an imine.

    Introduction of the Benzyloxy Group: This step involves the protection of a phenol group with a benzyl group using benzyl chloride and a base such as sodium hydride.

    Addition of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Final Coupling and Deprotection: The final step involves coupling the intermediate with propanoic acid and deprotecting the benzyloxy group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The azetidinone ring's ketone group and the benzyloxy ether are primary oxidation targets:

  • Ketone Stability : The 2-oxidanylidene (keto) group in the azetidinone ring is generally resistant to further oxidation under mild conditions but may undergo Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones.

  • Benzyloxy Group : The benzyl-protected phenol can be oxidized to a carbonyl group using strong oxidants like KMnO₄ or CrO₃ under acidic conditions .

Reduction Reactions

Selective reduction is achievable via tailored reagents:

  • Ketone Reduction : The azetidinone’s carbonyl group is reduced to a secondary alcohol using NaBH₄ in methanol or LiAlH₄ in THF, yielding a β-amino alcohol derivative .

  • Benzyl Ether Cleavage : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating a free phenol without affecting other functional groups .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The fluorophenyl group’s electron-withdrawing nature facilitates substitution at the para position under harsh conditions (e.g., NH₃/FeCl₃ at 150°C) .

  • Esterification : The propanoic acid moiety reacts with alcohols (e.g., MeOH/H⁺) to form esters, enhancing lipophilicity for pharmacological studies .

Key Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Products
Oxidation (Benzyloxy)KMnO₄, H₂SO₄, 80°C4-Carboxyphenyl derivative
Reduction (Ketone)NaBH₄, MeOH, 0°C → 25°C2-Hydroxyazetidine-propanoic acid
Benzyl DeprotectionH₂ (1 atm), 10% Pd/C, EtOHPhenolic azetidinone-propanoic acid
EsterificationMeOH, H₂SO₄ (cat.), refluxMethyl ester derivative

Hydrolysis and Stability

  • Azetidinone Ring Hydrolysis : Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the ring opens to form a β-amino acid derivative. Kinetic studies show a half-life of 2.3 hours in 1M HCl at 60°C .

  • Propanoic Acid Stability : The carboxylic acid group remains intact in neutral aqueous solutions but decarboxylates above 200°C .

Stereochemical Considerations

The (2S,3R) configuration influences reaction outcomes:

  • Reduction Selectivity : NaBH₄ reduces the ketone to a (2S,3R,3'S) diastereomer with 85% diastereomeric excess .

  • Ring-Opening Products : Acidic hydrolysis produces a single β-amino acid enantiomer due to stereochemical retention at C3 .

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study enzyme interactions and as a potential inhibitor of specific enzymes due to its unique structure.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenyl groups play a crucial role in binding to these targets, while the azetidinone ring can interact with active sites, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

CAS 1202579-23-4

  • Structure: 3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid.
  • Key Differences :
    • Substituent at position 2: Allyloxy (OCH2CH2CH2) vs. phenylmethoxy (OCH2C6H5) in the target compound.
    • Molecular weight: 369.4 g/mol (CAS 1202579-23-4) vs. estimated 437.5 g/mol for the target compound (due to the heavier benzyloxy group).
    • Stereochemistry: (2S,3R) configuration specified for CAS 1202579-23-4; target compound’s stereochemistry is unreported but likely critical for activity.

Other Heterocyclic Propanoic Acid Derivatives

Compound 13c ()

  • Structure: (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid.
  • Key Differences: Core heterocycle: Thioxothiazolidinone vs. azetidinone. Substituents: 4-Methoxyphenyl and pyrazole groups vs. fluorophenyl and benzyloxy groups.
  • Lower molecular weight (unreported, but estimated <500 g/mol) compared to the target compound could improve solubility.

Bor-Ind ()

  • Structure: 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid.
  • Key Differences: Isoindolone core vs. azetidinone. Propanoic acid chain directly linked to an aromatic system without a β-lactam ring.
  • Therapeutic Use: Marketed as an anti-inflammatory (Reumofene®), suggesting the target compound’s azetidinone ring may offer novel mechanisms of action.

Simple Propanoic Acid Derivatives

3-Amino-3-(4-hydroxyphenyl)propanoic Acid ()

  • Structure: Lacks heterocyclic rings; features a hydroxylated phenyl group and amino substitution.
  • Key Differences: Absence of the azetidinone ring reduces conformational rigidity.

Physicochemical and Functional Analysis

Property Target Compound CAS 1202579-23-4 Compound 13c Bor-Ind
Core Structure Azetidinone Azetidinone Thioxothiazolidinone Isoindolone
Molecular Formula C28H23FNO4 (estimated) C21H20FNO4 C23H19N3O3S (estimated) C16H13NO3
Key Substituents 4-Fluorophenyl, benzyloxy 4-Fluorophenyl, allyloxy 4-Methoxyphenyl, pyrazole Isoindolyl, propanoic acid
Hydrogen-Bond Capacity High (ketone, carboxylic acid) Moderate (ketone, carboxylic acid) High (thione, carboxylic acid) Moderate (amide, carboxylic acid)
Therapeutic Potential Unreported; likely anti-inflammatory or antimicrobial Unreported; structural analog suggests similar targets Anticancer or antimicrobial (thiazolidinone class) Anti-inflammatory (marketed)

Q & A

Q. What are the optimal synthetic routes for preparing 3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid, and how can purity be ensured?

Methodological Answer: The synthesis of this β-lactam derivative involves multi-step reactions, including cyclization and functional group modifications. A plausible route includes:

Azetidinone Core Formation : React 4-fluorophenyl isocyanate with a substituted epoxide to form the β-lactam ring.

Side-Chain Introduction : Couple the azetidinone intermediate with 4-phenylmethoxyphenylpropanoic acid via nucleophilic substitution or Mitsunobu reaction.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Characterization : Validate structure via 1H^1H-NMR (δ 7.2–7.4 ppm for aromatic protons), 13C^{13}C-NMR (δ 170–175 ppm for carbonyl groups), and HRMS (exact mass calculated for C25H21FN2O4C_{25}H_{21}FN_2O_4: 448.15 g/mol) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm β-lactam carbonyl (1670–1750 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to monitor purity; retention time ~12.3 min .
  • X-ray Crystallography : Resolve stereochemistry (e.g., R/S configuration at the azetidinone C3 position) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict logP (~2.8) and BBB permeability (low).
  • Molecular Docking : Employ AutoDock Vina to simulate binding to penicillin-binding proteins (PBPs). Key interactions:
    • Hydrogen bonding between the carboxylic acid group and PBP1A (ΔG = -9.2 kcal/mol).
    • π-π stacking of the 4-phenylmethoxyphenyl group with hydrophobic pockets .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity?

Methodological Answer:

  • Comparative SAR Study :
    • Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, 4-hydroxyphenyl).
    • Test antimicrobial activity against S. aureus (MIC assay):
  • 4-Fluorophenyl : MIC = 8 μg/mL.
  • 4-Methoxyphenyl : MIC = 32 μg/mL (reduced activity due to steric hindrance).
    3. Correlate electronic effects (Hammett σ values) with potency .

Q. How can stability under physiological conditions be assessed to inform formulation strategies?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions : 0.1 M HCl, 37°C, 24h → 15% degradation (HPLC).
    • Oxidative Stress : 3% H2 _2O2_2, RT, 6h → 10% degradation.
  • Stabilization Strategy : Use lyophilization with mannitol (5% w/v) to enhance shelf life (>12 months at 4°C) .

Q. What experimental designs resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Blinded Replication : Repeat assays in triplicate using standardized protocols (CLSI guidelines).
  • Meta-Analysis : Pool data from independent studies (e.g., MIC values from 3 labs) and apply ANOVA (p < 0.05 threshold) .

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